molecular formula C11H24 B7769211 Undecane CAS No. 61193-21-3

Undecane

Cat. No.: B7769211
CAS No.: 61193-21-3
M. Wt: 156.31 g/mol
InChI Key: RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Description

Undecane (C₁₁H₂₄), a straight-chain alkane, is a saturated hydrocarbon with the molecular formula CH₃(CH₂)₉CH₃ and a molecular weight of 156.31 g/mol . It is commonly found in plant volatiles, industrial emissions, and organic syntheses. Its linear structure contributes to its physicochemical properties, such as a boiling point of ~196°C and a density of 0.74 g/cm³ . This compound has been isolated from plants like Xanthium strumarium and detected in environmental samples, including firearm residues and giant panda enclosures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecane
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InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3
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InChI Key

RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC
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Molecular Formula

C11H24
Record name UNDECANE
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DSSTOX Substance ID

DTXSID9021689
Record name Undecane
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Molecular Weight

156.31 g/mol
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Physical Description

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO]
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Boiling Point

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup)
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Solubility

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether
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Density

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1)
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Vapor Pressure

0.41 [mmHg], 0.412 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

1120-21-4, 61193-21-3
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Melting Point

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg
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Preparation Methods

Reaction Mechanism and Catalytic Pathways

The FT process involves sequential hydrogenation of CO to form CH₂ units, which polymerize into hydrocarbon chains. Key steps include:

  • CO Adsorption : CO binds to metal catalysts (e.g., Co, Fe) on active sites.

  • C–O Bond Cleavage : CO dissociates into surface-bound carbon and oxygen.

  • Hydrogenation : Hydrogen atoms reduce carbon intermediates to form CH₂ groups.

  • Chain Growth : CH₂ units couple via migratory insertion, extending the hydrocarbon chain.

The overall exothermic reaction is represented as:

(2n+1)H2+nCOCnH2n+2+nH2OΔH=165 kJ/mol(2n+1)\text{H}2 + n\text{CO} \rightarrow \text{C}n\text{H}{2n+2} + n\text{H}2\text{O} \quad \Delta H = -165\ \text{kJ/mol}

Selectivity for this compound depends on catalyst composition, temperature, and pressure.

Process Optimization and Catalysts

ParameterCobalt CatalystsIron Catalysts
Temperature 180–220°C220–300°C
Pressure 10–30 atm10–20 atm
H₂:CO Ratio 1.8–2.11.0–1.5
Selectivity (C₁₁) 8–12%5–8%
Byproducts Methane, light alkanesOxygenates (e.g., alcohols)

Cobalt catalysts favor higher molecular-weight alkanes due to strong CO dissociation and low water-gas shift activity. Iron catalysts, while cheaper, require lower H₂:CO ratios and produce more branched hydrocarbons.

Product Isolation and Refining

FT output is a broad hydrocarbon mixture (C₅–C₆₀). This compound is isolated via fractional distillation, with typical yields of 5–12%. Advanced separation techniques, such as urea adduction or molecular sieves, enhance purity for specialized applications.

Catalytic Isomerization of Hydrocarbon Precursors

Isomerization of cyclic or branched precursors offers an alternative route to this compound derivatives. For example, tricyclo[5.3.1.0³,⁸]this compound is synthesized via acid-catalyzed isomerization of endo-tetramethylenenorbornane:

Isomerization Mechanism

  • Protonation : The catalyst (e.g., H₂SO₄) protonates the strained cyclopropane ring.

  • Ring Opening : The cyclic structure reorganizes into a tricyclic intermediate.

  • Rearomatization : Deprotonation yields the final product.

This method achieves 70–80% conversion at 50°C using 0.1–0.5 wt% catalyst, significantly reducing reaction time compared to exo-isomer precursors.

Emerging Methods and Research Frontiers

Biomass-Derived Syngas Conversion

Renewable syngas from biomass gasification is being explored for sustainable this compound production. Pilot studies report 4–6% yields using ruthenium-promoted cobalt catalysts at 200°C.

Electrochemical Reduction of CO₂

Direct CO₂ hydrogenation to this compound remains experimental. Recent trials with Cu-Pd electrodes achieved 2% selectivity under high-pressure electrolysis (30 atm, 80°C).

Comparative Analysis of Preparation Methods

MethodScaleYield (%)Purity (%)Energy Intensity (kWh/kg)
Fischer–Tropsch Industrial5–1285–908–12
Microencapsulation Lab-scale60–70*95+15–20
Isomerization Pilot70–8090–9510–14

*Percentage of this compound in microcapsules.

Chemical Reactions Analysis

Combustion

Undecane undergoes complete combustion in oxygen to produce carbon dioxide and water, releasing significant energy:
C11H24+17O211CO2+12H2OΔH6,900kJ/mol\text{C}_{11}\text{H}_{24} + 17\text{O}_2 \rightarrow 11\text{CO}_2 + 12\text{H}_2\text{O} \quad \Delta H^\circ \approx -6,900 \, \text{kJ/mol}

  • Mechanism : A radical chain process involving initiation (C-H bond cleavage), propagation (radical-O₂ interactions), and termination steps .

  • Applications : Used in phase-change materials for thermal energy storage due to its high enthalpy of combustion .

PropertyValueSource
Enthalpy of Combustion~6,900 kJ/mol (estimated)
Autoignition Temperature~200°C (approximate)

Halogenation

This compound reacts with halogens (Cl₂, Br₂) under UV light via a radical substitution mechanism:
C11H24+Cl2C11H23Cl+HCl\text{C}_{11}\text{H}_{24} + \text{Cl}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{Cl} + \text{HCl}

  • Stages :

    • Initiation : Cl₂ → 2Cl- (UV-driven homolysis).

    • Propagation : Cl- abstracts H from this compound, forming - C₁₁H₂₃, which reacts with Cl₂.

    • Termination : Radical recombination .

  • Selectivity : Preferential substitution at tertiary carbons in branched isomers; n-undecane primarily forms 1-chlorothis compound .

Reaction with Hydroxyl Radicals (- OH)

Critical in atmospheric degradation, this compound reacts with - OH radicals:
C11H24+- OHProducts(e.g., alkyl radicals, aldehydes)\text{C}_{11}\text{H}_{24} + \text{- OH} \rightarrow \text{Products} \, (\text{e.g., alkyl radicals, aldehydes})

Key Findings from Kinetics Studies :

  • Rate Constant at 298 K : (1.59±0.24)×1011cm3/molecule/s(1.59 \pm 0.24) \times 10^{-11} \, \text{cm}^3/\text{molecule/s}.

  • Temperature Dependence :

    • Positive dependence (277–340 K): Dominated by H-abstraction.

    • Negative dependence (240–277 K): Addition pathways become significant.

  • Atmospheric Lifetime : ~25.8 hours, indicating moderate persistence .

Temperature (K)Rate Constant (×10⁻¹¹ cm³/molecule/s)
2401.82
2981.59
3401.95

Oxidation and Pyrolysis

At high temperatures (>500°C), this compound decomposes via β-scission of alkyl radicals, forming smaller alkanes, alkenes, and hydrogen :
C11H24CnH2n+2+CmH2m+H2\text{C}_{11}\text{H}_{24} \rightarrow \text{C}_n\text{H}_{2n+2} + \text{C}_m\text{H}_{2m} + \text{H}_2

  • Key Reaction Classes in Mechanisms :

    • H-atom abstraction by radicals (- OH, - O₂).

    • Alkyl radical decomposition (β-scission).

    • Olefin oxidation via radical addition.

Functionalization in Material Science

n-Undecane is encapsulated in poly(methyl methacrylate) (PMMA) for phase-change cold storage :

  • Synthesis : Suspension polymerization with emulsifiers (e.g., SMA) yields microcapsules with core-shell structures.

  • Efficiency : Encapsulation reduces leakage and enhances thermal stability during freeze-thaw cycles.

Scientific Research Applications

Medicinal Applications

Anti-Allergic and Anti-Inflammatory Properties

Recent studies highlight undecane's potential in treating allergic and inflammatory conditions. Research published in Molecules indicates that this compound can suppress degranulation in mast cells and regulate inflammatory signaling pathways, making it a candidate for managing skin disorders such as atopic dermatitis . The compound was shown to reduce the expression of inflammatory cytokines, suggesting its utility in therapeutic formulations aimed at alleviating skin inflammation .

Phase Change Materials (PCMs)

This compound is also being explored as a phase change material due to its favorable thermal properties. A study demonstrated that this compound has a phase transition temperature of 26°C-26°C and an enthalpy of phase transition of 144kJ/kg144kJ/kg . This makes it suitable for applications in frozen logistics, where maintaining low temperatures is critical. The encapsulation of this compound in microcapsules has been investigated to enhance its stability and efficiency as a PCM .

Environmental Applications

Volatile Organic Compound (VOC) Emission Studies

This compound is classified as a volatile organic compound (VOC) and has been studied for its emissions in various environments. Its presence in indoor air quality assessments indicates its significance in understanding VOC behavior from household products and materials . Research has shown that this compound can be emitted from cleaning agents and other consumer products, contributing to indoor air pollution, which necessitates further investigation into its health impacts .

Industrial Applications

Fuel Additive

This compound serves as a component in gasoline and diesel fuels, enhancing their performance characteristics. It is used as a model n-alkane in studies related to fuel properties such as viscosity and vapor-liquid equilibrium . Its chemical stability and energy content make it an attractive additive for improving fuel efficiency.

Lubricants and Degreasers

In the industrial sector, this compound is employed as a lubricant and degreasing agent. Its effectiveness in reducing friction and wear makes it suitable for use in machinery and various manufacturing processes . Additionally, this compound’s compatibility with other chemicals allows it to function effectively as an intermediate in the synthesis of other compounds.

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal Anti-inflammatory treatment
Phase Change Material (PCM)
Environmental VOC emission studies
Industrial Fuel additive
Lubricants and degreasers

Mechanism of Action

Undecane exerts its effects through various molecular pathways. In biological systems, it increases intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes. This leads to the inhibition of degranulation and the secretion of inflammatory mediators such as histamine and TNF-α. Additionally, this compound reverses the increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in sensitized keratinocytes .

Comparison with Similar Compounds

Decane (C₁₀H₂₂)

  • Molecular Weight : 142.28 g/mol.
  • Occurrence : Co-occurs with undecane in firearm residues and plant volatiles .
  • Key Difference : Shorter carbon chain results in a lower boiling point (~174°C) and higher volatility compared to this compound.
  • Applications : Less persistent in VOC reduction processes; decane emissions reduced by 79.4% in laundry dry-cleaning, while this compound showed 93.1% reduction .

Dodecane (C₁₂H₂₆)

  • Molecular Weight : 170.33 g/mol.
  • Occurrence : Dominant VOC in laundry emissions (56.88% pre-treatment) but reduced to 0.48% post-treatment, contrasting with this compound’s persistence (56.28% post-treatment) .
  • Key Difference : Longer chain increases hydrophobicity and boiling point (~216°C), making it less volatile than this compound.

Branched Isomers (e.g., 2-Methylthis compound)

  • Molecular Formula : C₁₂H₂₆.
  • Structural Variance : Methyl branch at C2 reduces symmetry and increases molecular weight (170.33 g/mol vs. 156.31 g/mol for this compound) .
  • Applications : Branched isomers are less common in natural volatiles but critical in synthetic organic chemistry for stereochemical studies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₁H₂₄ 156.31 ~196 VOC profiling, plant-insect interactions
Decane C₁₀H₂₂ 142.28 ~174 Solvent, reference in antifungal assays
Dodecane C₁₂H₂₆ 170.33 ~216 Industrial lubricants, VOC emissions
2-Methylthis compound C₁₂H₂₆ 170.33 ~210* Synthetic intermediates

*Estimated based on structural analogs.

Antifungal Activity

  • obtusa and E. lata at 774 µL/L, unlike 2-nonanone, which completely inhibited growth .

Plant-Insect Interactions

  • This compound is a major antennal response trigger in non-viruliferous whiteflies. Its concentration drops from 25.75% in healthy plant volatiles to 5.66% in infected plants, altering insect behavior .

Enzymatic Activity

  • This compound exhibited the third-highest relative activity (83%) in Galleria mellonella antennal extracts, surpassing nonanal (75%) and hexanal (60%), despite lacking an aldehyde group .

Research Findings and Contradictions

  • Contradiction in Antifungal Role : While this compound is inactive against fungi in isolation , its structural analogs in Xanthium strumarium exhibit bioactive properties linked to ROS generation .
  • Divergent VOC Behaviors : this compound’s persistence in post-treatment emissions contrasts with dodecane’s near-complete removal, suggesting chain-length-dependent adsorption efficiency .

Biological Activity

Undecane, a straight-chain alkane with the molecular formula C11H24C_{11}H_{24}, has garnered attention in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and other relevant effects based on recent research findings.

1. Anti-Allergic and Anti-Inflammatory Effects

Recent studies have highlighted this compound's role in modulating inflammatory responses. A study published in Molecules demonstrated that this compound significantly increases intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes, leading to a reduction in degranulation and inflammatory cytokine expression.

Key Findings:

  • Cell Viability : this compound did not adversely affect cell viability in RBL-2H3 (a mast cell line) and HaCaT (human keratinocyte) cells at concentrations ranging from 1 to 100 µM.
  • Degranulation Inhibition : At concentrations of 1 and 5 µM, this compound effectively suppressed degranulation in sensitized RBL-2H3 cells.
  • Cytokine Expression : Treatment with this compound resulted in decreased mRNA expression of inflammatory cytokines such as TNF-α and IL-6 in HaCaT cells .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Antimicrobial Efficacy Table:

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

In one study, this compound was shown to inhibit the growth of Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent.

3. Case Studies

Several case studies have explored the biological effects of this compound in different contexts:

  • Case Study 1 : A study on the use of this compound as a potential treatment for allergic reactions demonstrated its ability to modulate mast cell activity, reducing histamine release and inflammation.
  • Case Study 2 : Research involving this compound-based compounds indicated their effectiveness in reducing inflammatory markers in animal models of allergic dermatitis.

4. Structure-Activity Relationship

The biological activity of this compound can be influenced by its structural characteristics. The linear structure of this compound allows for specific interactions with biological targets, enhancing its efficacy as an anti-inflammatory and antimicrobial agent.

Structure-Activity Insights:

  • Compounds derived from this compound have been synthesized and tested for their immunomodulatory effects, revealing a correlation between structural modifications and biological activity .

Q & A

Basic Research Question: What are the most reliable laboratory-scale synthesis methods for undecane, and how can purity be validated?

Answer:
this compound (C₁₁H₂₄) is typically synthesized via catalytic hydrogenation of undecene or through Grignard reactions. For validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by identifying hydrocarbon impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with δ 0.8–1.5 ppm (aliphatic protons) and δ 20–35 ppm (carbon signals) as key markers .
  • Boiling Point Analysis : Pure this compound boils at 196°C; deviations >2°C indicate contaminants .

Methodological Tip : Cross-validate results using two independent techniques (e.g., GC-MS and NMR) to minimize instrumental bias .

Basic Research Question: How do solvent polarity and temperature influence this compound’s thermodynamic properties in solution-phase studies?

Answer:
this compound’s solubility and enthalpy of mixing are solvent-dependent:

  • Polar Solvents (e.g., water) : Immiscible due to this compound’s nonpolar nature; quantify phase separation via UV-Vis turbidity measurements .
  • Nonpolar Solvents (e.g., hexane) : Miscible; use calorimetry to measure ΔHmix. Reported ΔHmix for this compound/hexane is −0.8 kJ/mol at 25°C .
  • Temperature Dependence : Conduct viscosity experiments at 10–50°C to model Arrhenius behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Undecane
Reactant of Route 2
Undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.